1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid
Overview
Description
The compound “1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The 4-fluorobenzyl group is also a common feature in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using techniques common in organic chemistry, such as nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . Fluorine-19 NMR would be particularly useful due to the presence of a fluorine atom in the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases or be reduced to an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, its solubility could be determined using solubility tests, and its melting point could be determined using a melting point apparatus .Scientific Research Applications
Synthesis and Resolution Research
Research involving the synthesis and resolution of structurally similar compounds, such as fluorinated chroman carboxylic acids, showcases the importance of these compounds in developing optically active materials. These materials have potential applications in pharmaceuticals and fine chemicals (Yang et al., 2005).
Biologically Active Compounds
The search for biologically active compounds has led to the modification of piperidine derivatives, indicating the role of fluorinated compounds in enhancing antimicrobial activity. This highlights the potential of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid derivatives in developing new antimicrobial agents (Issayeva et al., 2019).
Organometallic Chemistry
Studies on organometallic complexes, including tri(o-fluorobenzyl)tin esters, demonstrate the utility of fluorinated compounds in the synthesis and structural characterization of novel materials with potential applications in catalysis and material science (Yin et al., 2004).
Carbohydrate Chemistry
The development of new protecting groups for hydroxyl groups, such as the Fsec group derived from 4-fluorobenzyl alcohol, underlines the importance of fluorinated compounds in facilitating complex synthetic routes in carbohydrate chemistry. This research supports the potential for similar strategies in the synthesis and protection of compounds related to this compound (Spjut et al., 2010).
Peptide Synthesis
The stereoselective preparation of fluorinated amino acid derivatives for incorporation into peptides and cyclic β-peptides demonstrates the role of fluorinated compounds in medicinal chemistry and drug design, potentially informing the use of this compound in similar contexts (Yoshinari et al., 2011).
Safety and Hazards
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-oxopiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-10-6-4-9(5-7-10)8-15-11(13(17)18)2-1-3-12(15)16/h4-7,11H,1-3,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAILDGTVFQESFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C(=O)C1)CC2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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